molecular formula C17H20N6 B6456922 6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549030-40-0

6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No. B6456922
CAS RN: 2549030-40-0
M. Wt: 308.4 g/mol
InChI Key: XZEDKZGTYHCOBQ-UHFFFAOYSA-N
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Description

6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (hereinafter referred to as 6-EPMPC) is a synthetic compound that has been studied extensively in scientific research. It is a derivative of piperazine and pyridine, and is known for its ability to act as a ligand for various proteins and enzymes. 6-EPMPC has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

6-EPMPC has been studied extensively in scientific research. It has been found to act as a ligand for various proteins and enzymes, and has been used in a variety of laboratory experiments. It has been used to study the effects of ligand binding on the structure and function of proteins, as well as to study the effects of different ligands on the activity of enzymes. 6-EPMPC has also been used to study the effects of different drugs on the activity of enzymes, and to study the effects of drugs on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-EPMPC in laboratory experiments is its ability to act as a ligand for various proteins and enzymes. This allows for the study of the effects of ligand binding on the structure and function of proteins, as well as the effects of different ligands on the activity of enzymes. Furthermore, 6-EPMPC can be used to study the effects of different drugs on the activity of enzymes, and to study the effects of drugs on the structure and function of proteins. However, 6-EPMPC is not without its limitations. The compound can be difficult to synthesize, and the synthesis process can be time consuming. Furthermore, 6-EPMPC is not always stable in solution, and can degrade over time.

Future Directions

There are a number of potential future directions for 6-EPMPC research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research could be done to better understand the mechanism of action of 6-EPMPC and its effects on proteins and enzymes. Furthermore, research could be done to study the effects of 6-EPMPC on the metabolism of drugs, and to develop new drugs that are more effective and have fewer side effects. Finally, research could be done to study the effects of 6-EPMPC on the structure and function of proteins, and to develop new proteins with improved properties.

Synthesis Methods

6-EPMPC can be synthesized using a variety of methods. One method involves the reaction of 4-methylpiperazine and 6-ethyl-2-methylpyrimidine with formic acid. This reaction produces an intermediate product, which is then reacted with pyridine-3-carbonitrile. The product of this reaction is 6-EPMPC. Other methods of synthesis are also available, including the reaction of 4-methylpiperazine with ethyl chloroformate, followed by the reaction of the intermediate product with pyridine-3-carbonitrile.

properties

IUPAC Name

6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-3-15-10-17(21-13(2)20-15)23-8-6-22(7-9-23)16-5-4-14(11-18)12-19-16/h4-5,10,12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEDKZGTYHCOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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